molecular formula C9H14BNO4S B1458381 (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704067-08-2

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1458381
CAS No.: 1704067-08-2
M. Wt: 243.09 g/mol
InChI Key: RSLWTSMRYCPXGI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Considerations

The systematic nomenclature of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid follows International Union of Pure and Applied Chemistry conventions, with the alternative name [5-(dimethylsulfamoyl)-2-methylphenyl]boronic acid reflecting the substitution pattern on the benzene ring. The compound is characterized by a phenylboronic acid core structure with two distinct substituents: a dimethylsulfamoyl group at the meta position (carbon 3) and a methyl group at the para position (carbon 4) relative to the boronic acid functionality. The InChI key ISKRAODOAGHCKV-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The stereochemical considerations for this compound are relatively straightforward, as the molecule contains no chiral centers or stereogenic elements. The boronic acid group adopts a trigonal planar geometry around the boron atom, with the two hydroxyl groups capable of existing in equilibrium between the free acid form and various hydrated or coordinated states. The dimethylsulfamoyl substituent introduces conformational flexibility through rotation around the carbon-sulfur bond, while the sulfur atom maintains tetrahedral geometry with the two oxygen atoms, nitrogen atom, and aromatic carbon.

Molecular modeling studies suggest that the sulfamoyl group can adopt multiple conformations relative to the aromatic plane, with the dimethylamino portion showing particular rotational freedom. This conformational flexibility influences both the compound's physical properties and its reactivity patterns in chemical transformations.

Crystallographic Analysis and X-ray Diffraction Data

While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with related boronic acid derivatives provides insight into expected structural parameters. Crystal structures of similar phenylboronic acid compounds reveal characteristic features that can be extrapolated to this system.

The boronic acid moiety typically exhibits boron-oxygen bond lengths in the range of 1.35-1.37 Å, with oxygen-boron-oxygen bond angles approaching the ideal trigonal planar geometry of 120°. The phenyl ring maintains standard aromatic bond lengths and angles, with the boron-carbon bond to the aromatic system measuring approximately 1.57 Å. The presence of the sulfamoyl substituent introduces additional complexity through potential hydrogen bonding interactions between the sulfonyl oxygens and neighboring molecules in the crystal lattice.

The methylated aromatic ring introduces slight deviations from perfect planarity due to steric interactions between the methyl group and adjacent substituents. The sulfamoyl group orientation relative to the aromatic plane depends on intermolecular packing forces and potential hydrogen bonding networks within the crystal structure. Based on analogous compounds, the sulfonyl group likely adopts orientations that minimize steric clashes while maximizing favorable electrostatic interactions.

Electronic Configuration and Conformational Dynamics

The electronic configuration of this compound reflects the combined influence of multiple substituent effects on the aromatic system. The boronic acid group acts as a mild electron-withdrawing substituent through inductive effects, while the methyl group provides electron donation through hyperconjugation. The dimethylsulfamoyl group exhibits strong electron-withdrawing character due to the highly electronegative sulfur-oxygen bonds and the formal positive charge on sulfur.

Computational analysis reveals that the highest occupied molecular orbital energy levels are influenced by the aromatic π-system, with contributions from the sulfamoyl nitrogen lone pair electrons. The lowest unoccupied molecular orbital shows significant character from the boron p-orbital, consistent with the electrophilic nature of the boronic acid functionality. These electronic characteristics contribute to the compound's reactivity patterns and spectroscopic properties.

Conformational dynamics involve rotation around the carbon-sulfur bond connecting the sulfamoyl group to the aromatic ring, with energy barriers typically in the range of 10-15 kJ/mol based on analogous systems. The dimethylamino portion of the sulfamoyl group exhibits additional rotational freedom around the sulfur-nitrogen bond, contributing to the overall conformational flexibility of the molecule.

Properties

IUPAC Name

[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLWTSMRYCPXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The aryl moiety bearing the N,N-dimethylsulfamoyl and methyl substituents is typically prepared via sulfonamide formation on a suitably substituted aniline or phenol precursor.
  • N,N-Dimethylsulfamoyl group introduction is achieved by sulfonylation using dimethylsulfamoyl chloride or related reagents.

Introduction of the Boronic Acid Group

  • Miyaura Borylation : The key step involves palladium-catalyzed borylation of an aryl halide precursor (e.g., 3-(N,N-dimethylsulfamoyl)-4-methylphenyl bromide or iodide) with bis(pinacolato)diboron to form the corresponding boronic ester intermediate.
  • Hydrolysis of Boronic Ester : The pinacol boronic ester is then hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

This approach aligns with the general procedure for synthesis of arylboronic acid pinacol esters described in the literature, where arylboronic acids are reacted with pinacol in ether solvents and purified by flash chromatography.

Example Synthetic Procedure (Inferred)

Step Reagents and Conditions Outcome
1 Synthesis of 3-(N,N-dimethylsulfamoyl)-4-methylphenyl bromide via sulfonylation and bromination Aryl halide intermediate
2 Pd-catalyzed borylation with bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), heat Formation of boronic ester intermediate
3 Hydrolysis of boronic ester with aqueous acid or methanol/water mixture This compound

Research Findings and Analytical Data

  • The compound exhibits typical boronic acid behavior, with solubility in polar organic solvents such as DMSO and ethanol.
  • Analytical verification often includes ^1H and ^13C NMR, confirming the aromatic substitution pattern and the presence of the sulfamoyl and boronic acid groups.
  • Purification is generally achieved by flash chromatography after esterification or borylation steps.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Miyaura Borylation of Aryl Halide Pd-catalyzed reaction with bis(pinacolato)diboron High regioselectivity, widely used Requires Pd catalyst, sensitive to air/moisture
Hydrolysis of Boronic Esters Conversion of pinacol esters to boronic acids Mild conditions, straightforward Additional step, possible hydrolysis side reactions
Direct Sulfonylation Followed by Borylation Introduce sulfamoyl group first, then borylate Allows functional group tolerance Multi-step synthesis, purification challenges
Stock Solution Preparation Dissolving compound in DMSO or other solvents Enables experimental use Solubility limitations, storage stability

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Electronic Effects

4-Methylphenyl Boronic Acid
  • Structure : A simple derivative with a methyl group at the para position.
  • Reactivity : Exhibits high efficiency in Suzuki reactions due to the methyl group's electron-donating inductive effect, which enhances the nucleophilicity of the boronic acid. For example, coupling with 2,6-dibromoaniline yielded 96% product under aqueous DMF conditions .
  • Contrast : Lacks the electron-withdrawing sulfamoyl group, making it less deactivated compared to the target compound. This difference leads to faster reaction kinetics in cross-couplings but reduced directing effects for ortho substitution.
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic Acid
  • Structure : Contains a methoxy group (electron-donating) and an N-methylsulfamoyl group (electron-withdrawing).
  • Reactivity: The methoxy group’s negative inductive effect reduces nucleophilicity, resulting in lower yields (e.g., 62% vs. 96% for 4-methylphenyl boronic acid in similar reactions) .

Steric and Positional Effects

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid (CAS: 957034-82-1)
  • Structure : Methyl at position 2 and sulfamoyl at position 3.
  • Reactivity : The ortho-methyl group introduces significant steric hindrance, which may slow transmetalation steps in Suzuki reactions compared to the target compound’s para-methyl configuration. This positional difference could also alter regioselectivity in couplings with dihalogenated substrates .
(3-(N-(tert-Butyl)sulfamoyl)-4-methoxyphenyl)boronic Acid
  • Structure : Bulky tert-butyl group on the sulfamoyl moiety and methoxy at position 4.
  • Reactivity : The tert-butyl group drastically increases steric hindrance, likely reducing coupling efficiency. However, the methoxy group’s electron-donating effect may partially offset the sulfamoyl’s deactivation, creating a balance between electronic and steric effects .

Functional Group Replacements

{4-[(4-Methylphenyl)carbamoyl]phenyl}boronic Acid (CAS: 913198-24-0)
  • Structure : Replaces sulfamoyl with a carbamoyl group.
  • Reactivity : The carbamoyl group is less electron-withdrawing than sulfamoyl, enhancing boronic acid nucleophilicity. This compound is used in pharmaceutical intermediates, where the carbamoyl group may participate in hydrogen bonding, influencing biological activity .
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid (CAS: 2096329-81-4)
  • Structure : Features a trifluoromethyl group (strong electron-withdrawing) and N-propylsulfamoyl.
  • The propyl group on the sulfamoyl moiety offers moderate steric hindrance compared to dimethyl .

Biological Activity

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has gained attention due to its diverse biological activities. This compound's unique structure, featuring a boronic acid group linked to a phenyl ring with a dimethylsulfamoyl substituent, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific enzymes. This interaction can inhibit enzymatic activity, disrupting critical biochemical pathways. The boronic acid moiety is particularly effective in targeting serine and cysteine proteases, which are vital in numerous physiological processes.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell viability in MCF-7 breast cancer cells with an IC50 value indicating potency against tumor growth .
  • Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli. In vitro assays revealed that it can inhibit bacterial growth at concentrations as low as 6.50 mg/mL .
  • Enzyme Inhibition : The compound exhibits moderate inhibition of acetylcholinesterase and high inhibition against butyrylcholinesterase, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies suggest that this boronic acid derivative possesses significant antioxidant properties, contributing to its potential use in formulations aimed at reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 18.76 µg/mL against MCF-7 cells
AntibacterialEffective against E. coli at 6.50 mg/mL
Enzyme InhibitionModerate AChE inhibition (IC50 = 115.63 µg/mL)
High BuChE inhibition (IC50 = 3.12 µg/mL)
AntioxidantSignificant scavenging activity in DPPH assay

Discussion

The dual functionality of this compound—acting as both an enzyme inhibitor and a potential anticancer agent—highlights its versatility in pharmaceutical applications. Its effectiveness against bacterial pathogens also positions it as a candidate for developing new antimicrobial agents.

Furthermore, the compound's antioxidant properties suggest potential applications in cosmetic formulations aimed at skin health and anti-aging.

Q & A

Basic: What are the standard synthetic routes for (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid?

Answer:
The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach includes:

Suzuki-Miyaura Coupling : Start with a pre-functionalized aryl halide (e.g., 3-bromo-4-methylphenylboronic acid) and introduce the N,N-dimethylsulfamoyl group via sulfonation and subsequent dimethylamine substitution.

Direct Sulfamoylation : React 4-methylphenylboronic acid with N,N-dimethylsulfamoyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF .
Key Considerations : Ensure anhydrous conditions to prevent boronic acid protodeboronation. Monitor reaction progress via TLC or HPLC.

Basic: How is this compound characterized using spectroscopic methods?

Answer:

  • ¹H NMR : The methyl group at the 4-position appears as a singlet (~δ 2.38 ppm). The N,N-dimethylsulfamoyl group’s protons resonate as a singlet (~δ 3.0–3.2 ppm). Aromatic protons show splitting patterns dependent on substitution .
  • ¹³C NMR : The boronic acid carbon appears at ~δ 128–130 ppm. The sulfamoyl group’s sulfur-linked carbons are observed at ~δ 40–45 ppm .
  • FT-IR : Confirm boronic acid B–O stretching (~1350 cm⁻¹) and sulfonamide S=O stretches (~1150–1250 cm⁻¹) .

Basic: What are common reactions involving this compound in organic synthesis?

Answer:

  • Suzuki-Miyaura Cross-Coupling : React with aryl halides (e.g., 4-iodo-β-carboline derivatives) using Pd(OAc)₂/dppf catalysts in dioxane/EtOH with CsF as a base .
  • Protodeboronation Mitigation : Use THF instead of DMA to minimize unwanted protodeboronation during carboxylation or other boronic acid transformations .
  • Bioconjugation : Exploit boronic acid-diol interactions (e.g., with saccharides) for sensor development or targeted drug delivery .

Advanced: How does the N,N-dimethylsulfamoyl group influence Suzuki-Miyaura coupling efficiency?

Answer:
The sulfamoyl group is electron-withdrawing, reducing the nucleophilicity of the boronic acid. This can lower coupling yields compared to electron-donating substituents (e.g., methyl). Strategies to mitigate this include:

  • Optimized Catalysts : Use Pd(OAc)₂ with bulky ligands (e.g., dppf) to stabilize the transition state .
  • Base Selection : CsF enhances transmetallation by generating a more reactive boronate intermediate .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve solubility of the boronic acid and aryl halide .

Advanced: How can steric hindrance from the 4-methyl group be addressed in coupling reactions?

Answer:
The 4-methyl group creates steric bulk, potentially slowing transmetallation. Solutions include:

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics under high-temperature, short-duration conditions.
  • Directed Ortho-Metalation : Use directing groups (e.g., sulfamoyl) to control regioselectivity and reduce steric clashes .
  • Pre-functionalized Partners : Pair with electron-deficient aryl halides to enhance reactivity despite steric challenges .

Advanced: What are its applications in medicinal chemistry, particularly enzyme inhibition?

Answer:

  • Tubulin Polymerization Inhibition : Analogous boronic acid-containing stilbenes show IC₅₀ values ~21–22 μM by mimicking combretastatin’s binding to β-tubulin .
  • Chemokine Receptor Antagonism : Boronic acids like SX-517 act as noncompetitive CXCR1/2 antagonists, suggesting potential anti-inflammatory applications .
  • Targeted Cancer Therapy : The sulfamoyl group enhances binding to overexpressed sulfatases or proteases in tumors .

Advanced: How does pH affect its interactions with biological targets (e.g., sialic acid)?

Answer:
At physiological pH (7.4), the boronic acid forms reversible tetrahedral complexes with diols (e.g., sialic acid’s glycerol side chain). The dimethylsulfamoyl group stabilizes these interactions via hydrogen bonding, achieving equilibrium constants (K) ~37.6, significantly higher than glucose .

Advanced: How to resolve contradictions in reported reaction yields with this compound?

Answer:
Discrepancies often arise from:

  • Protodeboronation : Varying solvent purity (e.g., THF vs. DMA) affects boronic acid stability .
  • Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts; use rigorous inert atmosphere techniques .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl) reduce yields compared to electron-donating groups (e.g., methoxy). Adjust equivalents of boronic acid (1.5–2.0 equiv) to compensate .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in cross-couplings.
  • Molecular Docking : Simulate interactions with biological targets (e.g., tubulin) to guide structural modifications .
  • pKa Estimation : Predict boronic acid reactivity under varying pH using software like MarvinSketch or ACD/Labs .

Advanced: What are its roles in supramolecular chemistry or crystal engineering?

Answer:
The boronic acid forms hydrogen-bonded networks (O–H⋯O/N) with pyridine carboxylates or amines, enabling crystal engineering of porous materials . The sulfamoyl group contributes to layered structures via S=O⋯H–N interactions, useful in designing functional MOFs or sensors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid
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(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid

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